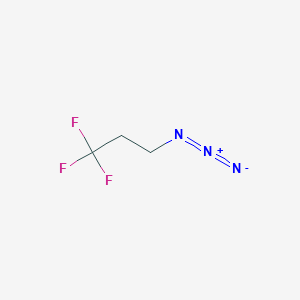

3-Azido-1,1,1-trifluoropropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Melt-Cast Explosive Development

3-Azido-1,1,1-trifluoropropane: has been researched for its potential as a melt-cast explosive. The compound’s low melting temperature (78 °C) and significant final mass loss (88.2%) under atmospheric pressure make it a candidate for melt-cast explosives . Its thermal behavior suggests that it could be used as an energetic plasticizer, enhancing the properties of other explosive materials .

Synthesis of Bicyclo[1.1.1]pentanes

The azido group in 3-Azido-1,1,1-trifluoropropane can be utilized in the synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes. This process involves azidoheteroarylation of [1.1.1]propellane, which is a novel reaction providing a versatile synthetic handle for the bicyclo[1.1.1]pentane framework, with potential applications in synthetic organic chemistry .

Energetic Material Research

The azido group’s contribution to the enthalpy of formation of energetic materials is superior to traditional –NO2 units. Studies have shown that replacing –NO2 with –N3 leads to higher enthalpy of formation, making 3-Azido-1,1,1-trifluoropropane a valuable compound for developing novel energetic materials with unique properties .

Thermal Decomposition Analysis

The compound’s thermal decomposition has been studied using TG/DSC–FTIR–MS quadruple technology. The analysis of small molecular fragments from the thermolysis of 3-Azido-1,1,1-trifluoropropane includes molecules like H2, H2O, CN, HCN, N2, NO, C2H2O, HN3, CO2, and NO2. This information is crucial for understanding the compound’s behavior under different conditions and for safety assessments .

Flow Synthesis of 1,2,3-Triazoles

A practical flow synthesis method for 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established, which could potentially use 3-Azido-1,1,1-trifluoropropane as a starting material. This synthesis is performed under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .

properties

IUPAC Name |

3-azido-1,1,1-trifluoropropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3N3/c4-3(5,6)1-2-8-9-7/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQRJIDOINEWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-1,1,1-trifluoropropane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2992328.png)

![N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B2992333.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2992336.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2992337.png)

![1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2992338.png)

![3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2992344.png)

![N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2992345.png)

![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2992350.png)